molecular formula C9H9NO3 B3416047 4-Methoxy-beta-nitrostyrene CAS No. 5576-97-6

4-Methoxy-beta-nitrostyrene

Cat. No.: B3416047
CAS No.: 5576-97-6
M. Wt: 179.17 g/mol
InChI Key: JKQUXSHVQGBODD-VOTSOKGWSA-N
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Description

4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6; trans-isomer) is a nitrovinyl aromatic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.18 g/mol . Structurally, it consists of a para-methoxyphenyl group attached to a β-nitrostyrene moiety (CH=CH-NO₂). The trans-configuration of the vinyl nitro group is confirmed by X-ray crystallography and spectroscopic data . This compound is widely used in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals .

Scientific Research Applications

Cardiovascular Effects

T4MN has been investigated for its cardiovascular effects, particularly in the context of hypertension. Studies have shown that T4MN induces significant vasorelaxation in small resistance arteries, demonstrating a higher potency compared to its parent compound, β-nitrostyrene (NPe). The mechanism involves both endothelium-dependent and endothelium-independent pathways, suggesting potential therapeutic applications for managing hypertension .

  • Key Findings :
    • T4MN exhibits biphasic cardiovascular responses, including bradycardia and hypotension.
    • It enhances intracellular cGMP levels, contributing to its vasorelaxant effects.
    • The insertion of the methoxy group increases the stability and efficacy of the compound compared to NPe .

Anticancer Activity

The β-nitrostyrene family, including T4MN, has demonstrated anticancer properties by suppressing cell proliferation and inducing apoptosis in various cancer cell lines. Research indicates that derivatives of β-nitrostyrene can impair cell cycle progression and inhibit growth through reactive oxygen species (ROS)-mediated pathways .

  • Case Study :
    • A derivative known as CYT-Rx20 (3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene) was synthesized and shown to inhibit colorectal cancer cell growth effectively. This highlights the potential of T4MN derivatives as chemotherapeutic agents .

Co-crystallization with Polymers

T4MN acts as a guest molecule in forming co-crystal phases with syndiotactic polystyrene (sPS), which can enhance the material properties of polymers. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial uses .

  • Application Insights :
    • The interaction between T4MN and sPS can lead to improved mechanical and thermal properties of the resulting materials.
    • Its role as a Michael acceptor opens avenues for synthesizing chiral ionic liquid catalysts, which are valuable in asymmetric synthesis processes .

Chemical Synthesis

T4MN serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including Michael additions, which are fundamental in creating complex organic molecules.

  • Synthesis Applications :
    • Utilized in the preparation of proline-based chiral ionic liquid catalysts.
    • Acts as a precursor for synthesizing other bioactive compounds within medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Methyl Groups

4-Methyl-beta-nitrostyrene (CAS: N/A)

  • Molecular formula: C₉H₉NO₂
  • Molecular weight : 163.18 g/mol (calculated)
  • Key difference : Replaces the methoxy (-OCH₃) group with a methyl (-CH₃) group at the para position.
  • Impact : The methyl group is less electron-donating than methoxy, reducing resonance stabilization. This decreases electrophilicity at the β-carbon, making 4-methyl derivatives less reactive in polar reactions compared to 4-methoxy analogs .

3,4-Dimethoxy-beta-nitrostyrene (CAS: N/A)

  • Molecular formula: C₁₀H₁₁NO₄
  • Molecular weight : 209.20 g/mol (calculated)
  • Key difference : Adds a second methoxy group at the meta position (3,4-dimethoxy substitution).
  • However, steric hindrance from the two methoxy groups may limit accessibility .

Heterocyclic Modifications: Methylenedioxy Derivatives

3,4-Methylenedioxy-beta-nitrostyrene (CAS: N/A)

  • Molecular formula: C₉H₇NO₄
  • Molecular weight : 193.16 g/mol (calculated)
  • Key difference : Replaces the para-methoxy group with a methylenedioxy (O-CH₂-O) bridge at positions 3 and 4.
  • Impact : The methylenedioxy group creates a rigid, electron-rich aromatic system. This structural rigidity can influence crystal packing and solubility, as seen in benzodioxole derivatives .

Stereochemical Variations: Cis vs. Trans Isomers

  • trans-4-Methoxy-beta-nitrostyrene : The trans-configuration is thermodynamically stable, with a planar geometry that facilitates π-π stacking in crystalline states .
  • Cis-isomer : Less studied due to synthetic challenges, but expected to exhibit higher dipole moments and altered reactivity in asymmetric syntheses.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Reactivity Profile
4-Methoxy-beta-nitrostyrene C₉H₉NO₃ 179.18 Para-methoxy High electrophilicity at β-carbon
4-Methyl-beta-nitrostyrene C₉H₉NO₂ 163.18 Para-methyl Reduced resonance stabilization
3,4-Dimethoxy-beta-nitrostyrene C₁₀H₁₁NO₄ 209.20 3,4-Dimethoxy Enhanced electron density; steric effects
3,4-Methylenedioxy-beta-nitrostyrene C₉H₇NO₄ 193.16 3,4-Methylenedioxy Rigid aromatic system

Biological Activity

4-Methoxy-beta-nitrostyrene (4-MBNS) is a member of the β-nitrostyrene family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects. This article delves into the biological activity of 4-MBNS, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

4-MBNS has the chemical formula C9_9H9_9NO3_3 and features a methoxy group attached to the aromatic ring of the nitrostyrene structure. This modification is significant as it influences the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-MBNS and its derivatives. For instance, research indicates that derivatives of β-nitrostyrene can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Key Findings:

  • Mechanism : 4-MBNS induces ROS accumulation, leading to DNA damage and apoptosis in colorectal cancer cells. This mechanism is critical for its anticancer effects, as elevated ROS levels disrupt mitochondrial integrity, promoting cell death .
  • Cell Lines Tested : Studies have primarily focused on human colorectal cancer cells, demonstrating that 4-MBNS can significantly impair cell cycle progression and inhibit growth .

Antimicrobial Activity

The antimicrobial properties of β-nitrostyrenes, including 4-MBNS, have been explored in various studies. These compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.

Research Insights:

  • Antileishmanial Effects : A study demonstrated that certain β-nitrostyrene derivatives possess antileishmanial properties, suggesting potential therapeutic applications for treating leishmaniasis .
  • Broad Spectrum : The antimicrobial activity extends to both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy .

Cardiovascular Effects

4-MBNS has also been investigated for its cardiovascular effects. Research indicates that it can induce vasorelaxation in small resistance arteries.

Experimental Observations:

  • Vasorelaxation Mechanism : The vasorelaxant effects are mediated through both endothelium-dependent and independent pathways involving cGMP signaling .
  • Comparative Potency : In experiments with spontaneously hypertensive rats (SHRs), 4-MBNS exhibited significantly greater vasorelaxant potency compared to its parent compound, highlighting the impact of the methoxy group on enhancing cardiovascular effects .

Data Summary

The following table summarizes key biological activities associated with 4-MBNS:

Activity Type Effect Mechanism/Notes
Anticancer Inhibits proliferation; induces apoptosisROS-mediated DNA damage; mitochondrial dysfunction
Antimicrobial Effective against various pathogensBroad-spectrum antibacterial and antifungal properties
Cardiovascular Induces vasorelaxationEndothelium-dependent/independent pathways; cGMP signaling

Case Studies

  • Colorectal Cancer Study : A study published in PubMed Central demonstrated that 4-MBNS derivatives significantly inhibited tumor growth in vitro by inducing oxidative stress and apoptosis .
  • Antimicrobial Efficacy : Research on β-nitrostyrene derivatives indicated their effectiveness against strains of bacteria responsible for common infections, suggesting their potential use in developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-beta-nitrostyrene, and what are their typical yields?

Level: Basic
Methodological Answer:
The compound is commonly synthesized via condensation reactions. A standard approach involves the reaction of 4-methoxybenzaldehyde with nitroethane under basic conditions (e.g., ammonium acetate in acetic acid). This method typically achieves yields of ≥70%, with purity ≥95% confirmed by HPLC or GC-MS . Characterization via NMR (¹H/¹³C) and FT-IR is essential to verify the β-nitrostyrene configuration and absence of α-isomer byproducts .

Q. How can reaction conditions be optimized to improve regioselectivity and reduce α-isomer formation?

Level: Advanced
Methodological Answer:
Advanced optimization involves adjusting solvent polarity, temperature, and catalyst systems. For example, using toluene as a solvent at 80–100°C with catalytic piperidine enhances regioselectivity for the β-isomer. Kinetic studies via in situ FT-IR or Raman spectroscopy can monitor intermediate formation, while DFT calculations predict transition-state energetics to guide solvent/catalyst selection . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) further isolates the β-isomer .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ ~6.5–8.0 ppm for aromatic protons; δ ~7.5–8.2 ppm for nitrovinyl protons) distinguishes β-configuration from α-isomers .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the trans-configuration of the nitrovinyl group .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro functionality .

Q. How can trace impurities or degradation products be quantified in this compound samples?

Level: Advanced
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for detecting trace impurities (e.g., α-isomer, unreacted aldehyde). Solid-phase extraction (SPE) using Oasis HLB cartridges pre-concentrates analytes, while deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) correct matrix effects . Method validation should include limits of detection (LOD < 0.1 µg/mL) and recovery rates (85–115%) under varying pH and temperature conditions .

Q. What are the stability profiles of this compound under different storage conditions?

Level: Basic
Methodological Answer:
The compound is light-sensitive and prone to nitro group reduction. Stability studies recommend:

  • Short-term : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Long-term : Lyophilization and storage at −18°C in desiccated environments minimize hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with LC-MS identifying nitro-reduced byproducts .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects or isomer coexistence. To resolve these:

  • Solvent Referencing : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Computational Validation : Use Gaussian or ORCA software to simulate NMR/IR spectra based on optimized molecular geometries, cross-referencing with experimental data .
  • Multi-Technique Correlation : Combine XRD bond distances with NMR coupling constants (e.g., J-values for vinyl protons) to confirm structural assignments .

Q. What role does this compound play in synthesizing complex organic molecules?

Level: Advanced
Methodological Answer:
The compound serves as a versatile Michael acceptor in cascade reactions. For example:

  • Heterocycle Synthesis : React with amidines or thioureas to form substituted pyrimidines, monitored by TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
  • Cross-Coupling : Palladium-catalyzed Heck reactions with aryl halides yield biaryl derivatives, characterized by HRMS and 2D NMR (e.g., NOESY for stereochemical analysis) .

Q. What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Properties

IUPAC Name

1-methoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUXSHVQGBODD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879773
Record name 4-METHOXY-B-NITROSTYRENE
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(4-Methoxyphenyl)-2-nitroethylene
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CAS No.

3179-10-0, 5576-97-6
Record name 3179-10-0
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Record name 4-METHOXY-B-NITROSTYRENE
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Record name trans-4-Methoxy-β-nitrostyrene
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Record name 4-METHOXY-BETA-NITROSTYRENE
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Record name 1-(4-Methoxyphenyl)-2-nitroethylene
Source Human Metabolome Database (HMDB)
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Melting Point

88 °C
Record name 1-(4-Methoxyphenyl)-2-nitroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Methoxy-beta-nitrostyrene
4-Methoxy-beta-nitrostyrene
4-Methoxy-beta-nitrostyrene
4-Methoxy-beta-nitrostyrene
4-Methoxy-beta-nitrostyrene

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